Loganic acid (CAS 22255-40-9) is a foundational iridoid glycoside defined by a free carboxylic acid moiety at the C-4 position, distinguishing it structurally and chemically from its esterified derivatives like loganin [1]. In industrial research and procurement, it serves as a critical biosynthetic precursor for enzymatic assays, a highly polar analytical reference standard for the quality control of botanical extracts (such as Gentianaceae species), and a starting material for the semi-synthesis of complex seco-iridoids [2]. Its free carboxylate group dictates its high aqueous solubility and pH-dependent ionization, making it an essential baseline material for metabolic transport studies and for standardizing multi-component chromatographic profiles where precise retention time calibration is mandatory [3].
Attempting to substitute loganic acid with its closest structural analog, loganin (the methyl ester), fundamentally disrupts both enzymatic and analytical workflows[1]. In biosynthetic research, loganic acid is the exclusive, obligate substrate for loganic acid O-methyltransferase (LAMT); using loganin is impossible as it is the downstream reaction product [2]. In analytical chemistry, the free carboxylic acid of loganic acid results in significantly earlier retention times in reversed-phase HPLC compared to the neutral loganin [3]. This polarity difference means that substitution invalidates established pharmacopeial chromatographic fingerprints used for botanical authentication, and alters extraction efficiency and solubility profiles in aqueous buffers [1].
Loganic acid serves as the obligate substrate for loganic acid O-methyltransferase (LAMT), an enzyme critical to seco-iridoid biosynthesis [1]. Kinetic studies in Catharanthus roseus models demonstrate that LAMT utilizes loganic acid with a specific Km of 12.5–14.8 mM[1]. Loganin cannot be used in this assay as it is the reaction product, making loganic acid strictly irreplaceable for LAMT characterization.
| Evidence Dimension | Substrate viability and Michaelis-Menten Kinetics (Km) |
| Target Compound Data | Active substrate (Km = 12.5–14.8 mM) |
| Comparator Or Baseline | Loganin: Inactive (Reaction Product) |
| Quantified Difference | Absolute requirement vs. 0% substrate viability |
| Conditions | In vitro LAMT enzymatic assay |
Procurement of exact loganic acid is mandatory for characterizing LAMT activity, screening methyltransferase inhibitors, or engineering iridoid biosynthesis pathways.
In LC-MS quality control workflows, loganic acid and loganin exhibit distinct ionization and fragmentation behaviors due to the free carboxyl group [1]. Loganic acid yields a deprotonated molecular ion at m/z 375.13 [M-H]-, whereas loganin forms distinct adducts such as m/z 408.18 [M+NH4]+ and m/z 391.16 [M+H]+, or m/z 435.15 [M-H]- in negative mode [1]. This mass difference and the resulting shift in reversed-phase retention time prevent cross-quantification.
| Evidence Dimension | Primary MS Ionization (Negative Mode) |
| Target Compound Data | m/z 375.13[M-H]- |
| Comparator Or Baseline | Loganin: m/z 435.15 [M-H]- |
| Quantified Difference | Distinct m/z signatures preventing isobaric interference |
| Conditions | UPLC-QQQ-MS/MS or LC-Orbitrap-MS analysis |
Accurate quantification of botanical extracts requires the exact loganic acid standard to prevent co-elution artifacts and ensure compliance with multi-component quality control standards.
The free carboxylic acid group of loganic acid grants it high aqueous solubility, allowing for the preparation of organic solvent-free biological assays . Loganic acid is soluble in PBS (pH 7.2) at approximately 10 mg/mL . In contrast, more lipophilic esterified iridoids often require higher concentrations of DMSO or ethanol to maintain stable stock solutions, which can introduce solvent-induced cytotoxicity or artifacts in sensitive cellular assays.
| Evidence Dimension | Aqueous Buffer Solubility |
| Target Compound Data | ~10 mg/mL in PBS (pH 7.2) |
| Comparator Or Baseline | Esterified Iridoids (Baseline): Lower aqueous solubility, requiring organic co-solvents |
| Quantified Difference | Ability to formulate at 10 mg/mL without DMSO/Ethanol |
| Conditions | Phosphate-buffered saline (PBS), pH 7.2 at room temperature |
High aqueous solubility simplifies in vitro assay formulation and avoids solvent-induced artifacts in cell-based or enzymatic screening.
Due to its specific role as the obligate substrate for loganic acid O-methyltransferase (LAMT), loganic acid is procured for in vitro kinetic studies and metabolic engineering of the seco-iridoid pathway. It is essential for measuring enzyme kinetics (Km and Vmax) and screening engineered LAMT variants [1].
Loganic acid is utilized as a critical analytical marker in HPLC and LC-MS workflows for the authentication and quantitative titration of Gentianaceae and Caprifoliaceae species (e.g., Gentiana macrophylla, Lonicera japonica). Its distinct retention time and m/z 375.13 signature ensure accurate multi-component profiling[2].
As a highly polar, mobile intermediate in plant biosynthesis, loganic acid is used as a probe to study iridoid glucoside transporters (such as NPF proteins). Its high aqueous solubility and specific transport kinetics make it an ideal substrate for characterizing transmembrane movement between plant tissues [1].